(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane (1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Brand Name: Vulcanchem
CAS No.: 136572-16-2
VCID: VC0163363
InChI: InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6-,7+,8+,9-,10-/m0/s1
SMILES: CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C
Molecular Formula: C12H20O5
Molecular Weight: 244.287

(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

CAS No.: 136572-16-2

Cat. No.: VC0163363

Molecular Formula: C12H20O5

Molecular Weight: 244.287

* For research use only. Not for human or veterinary use.

(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane - 136572-16-2

Specification

CAS No. 136572-16-2
Molecular Formula C12H20O5
Molecular Weight 244.287
IUPAC Name (1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Standard InChI InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6-,7+,8+,9-,10-/m0/s1
Standard InChI Key FBWQLTARTKWGMT-MBXMOIHESA-N
SMILES CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator